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Compound of Interest

Compound Name: 2-Diphenylmethylpiperidine

Cat. No.: B145523

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-
diphenylmethylpiperidine (also known as Desoxypipradrol or 2-DPMP)[1], a norepinephrine-
dopamine reuptake inhibitor[1]. A thorough understanding of its spectral properties is crucial for
its unambiguous identification, characterization, and quality control in research and
pharmaceutical development. This document delves into the Nuclear Magnetic Resonance
(NMR) and Mass Spectrometry (MS) data of 2-diphenylmethylpiperidine, offering insights
into the structural basis for the observed spectral features.

Molecular Structure and Spectroscopic Overview

2-Diphenylmethylpiperidine possesses a chiral center at the C2 position of the piperidine
ring, attached to a diphenylmethyl (benzhydryl) group. This structure gives rise to a distinct set
of signals in its NMR spectra and characteristic fragmentation patterns in mass spectrometry.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C18H21N"
[pos="1.5,2.5!"]; "N" [pos="3,0!", label="N", color="#EA4335", fontcolor="#FFFFFF", style=filled,
shape=circle]; "H_N" [pos="3.5,0!", label="H"]; "C2" [pos="2,-1!", label="C2"]; "H_C2"
[pos="2.2,-1.5!", label="H"]; "C3" [pos="1,-2!", label="C3"]; "H2_C3" [p0os="0.8,-2.5!",
label="Hz2"]; "C4" [pos="2,-3!", label="C4"]; "H2_C4" [pos="1.8,-3.5!", label="H2"]; "C5"
[pos="3,-3!", label="C5"]; "H2_C5" [pos="3.2,-3.5!", label="H2"]; "C6" [pos="4,-2!", label="C6"];
"H2_C6" [pos="4.2,-2.5!", label="H2"]; "CH_benzhydryl" [pos="1,-0.5!", label="CH"]; "Ph1"
[pos="0,0!", label="Ph"]; "Ph2" [pos="0.5,-1.5!", label="Ph"];
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"N"--"C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "N"; "C2" --
"CH_benzhydryl"; "CH_benzhydryl" -- "Ph1"; "CH_benzhydryl" -- "Ph2"; "N" -- "H_N"; "C2" --
"H_C2";"C3" -- "H2_C3"; "C4" -- "H2_C4"; "C5" -- "H2_C5"; "C6" -- "H2_C6"; }

Caption: Molecular structure of 2-Diphenylmethylpiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 2-
diphenylmethylpiperidine. The following sections detail the expected 'H and 3C NMR
spectra.

'H NMR Spectroscopy

The *H NMR spectrum of 2-diphenylmethylpiperidine hydrochloride in D20 is characterized
by signals in the aromatic, methine, and aliphatic regions. The chemical shifts are influenced by
the electron-withdrawing effects of the phenyl groups and the nitrogen atom of the piperidine
ring.

Predicted *H NMR Spectral Data:
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10H
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The ten protons
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1H
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two phenyl
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1H

C2-H of

piperidine
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and the bulky
diphenylmethyl
group.

~2.9-3.1 Multiplet

2H

C6-H:z of

piperidine

These protons
are adjacent to
the nitrogen

atom.

~1.2-2.0 Multiplets

6H
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aliphatic region.

Experimental Protocol for *H NMR Spectroscopy:
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A sample protocol for acquiring a *H NMR spectrum of 2-diphenylmethylpiperidine
hydrochloride is as follows:

o Sample Preparation: Dissolve ~10 mg of the compound in approximately 0.7 mL of
deuterium oxide (D20).

e Instrument: A 400 MHz NMR spectrometer.

e Parameters:

[¢]

Pulse Angle: 90°

[¢]

Spectral Width: -3 to 13 ppm

[e]

Delay between pulses: 45 seconds

Reference: Tetramethylsilane (TMS) or a suitable internal standard.

o

3C NMR Spectroscopy

While a fully assigned experimental 13C NMR spectrum for 2-diphenylmethylpiperidine is not
readily available in the public domain, a predicted spectrum can be constructed based on data
from its isomer, 4-(diphenylmethyl)piperidine, and general principles of 13C NMR spectroscopy
for piperidine derivatives.

Predicted 3C NMR Spectral Data:
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o The remaining methylene
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carbons of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and

fragmentation pattern of 2-diphenylmethylpiperidine, aiding in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Under electron ionization (El) conditions, 2-diphenylmethylpiperidine undergoes

characteristic fragmentation.

Expected Fragmentation Pattern:

e Molecular lon (M+): The molecular ion peak is expected at m/z 251, corresponding to the

molecular weight of the free base.

o Base Peak: The base peak is often observed at m/z 167, resulting from the cleavage of the

C-C bond between the piperidine ring and the diphenylmethyl group, forming a stable
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diphenylmethyl cation ([C13H11]%).

o Other Fragments: Other significant fragments can arise from the piperidine ring, such as a
peak at m/z 84, corresponding to the piperidinyl radical cation.

digraph "MS_Fragmentation” { rankdir=LR; node [shape=box, style=rounded,
fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124"]; edge
[fontname="Helvetica", fontsize=9, color="#EA4335"];

M [label="2-Diphenylmethylpiperidine\n(M)\nm/z 251"]; frag1 [label="Diphenylmethyl
cation\n[C13H11]"\nm/z 167 (Base Peak)"]; frag2 [label="Piperidinyl radical\n[CsH1oN]*\nm/z
84";

M -> fragl [label="- CsH1oN*"]; M -> frag2 [label="- C13H11°"]; }

Caption: Proposed MS fragmentation of 2-diphenylmethylpiperidine.

Experimental Protocol for GC-MS Analysis:

A typical GC-MS protocol for the analysis of 2-diphenylmethylpiperidine is as follows:

o Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like
chloroform or methanol.

e Gas Chromatograph (GC) Conditions:

[¢]

Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25um.

o

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

[e]

Injector Temperature: 280°C.

o

Oven Program: A temperature ramp, for example, starting at 100°C and increasing to
300°C.

e Mass Spectrometer (MS) Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.
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o Mass Scan Range: 30-550 amu.

Conclusion

The spectroscopic analysis of 2-diphenylmethylpiperidine by NMR and MS provides a
comprehensive characterization of its molecular structure. The H NMR spectrum reveals the
distinct proton environments, while the predicted 3C NMR spectrum offers insights into the
carbon skeleton. Mass spectrometry confirms the molecular weight and provides a
characteristic fragmentation pattern crucial for its identification. This guide serves as a valuable
resource for scientists and researchers involved in the analysis and development of this and
related compounds.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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